molecular formula C12H13FN4O2S B2592024 2-(1-((3-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole CAS No. 2034347-42-5

2-(1-((3-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole

Cat. No.: B2592024
CAS No.: 2034347-42-5
M. Wt: 296.32
InChI Key: JCISXHQFAYIDAC-UHFFFAOYSA-N
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Description

2-(1-((3-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole is a complex organic compound that features a pyrrolidine ring, a triazole ring, and a fluorophenyl sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((3-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the triazole ring separately. The fluorophenyl sulfonyl group is then introduced through sulfonylation reactions. Common reagents used in these steps include sulfonyl chlorides, azides, and various catalysts to facilitate the formation of the triazole ring via click chemistry.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for the sulfonylation and triazole formation steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1-((3-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl sulfonyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the fluorophenyl ring.

Scientific Research Applications

2-(1-((3-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s ability to interact with biological targets makes it useful in studying enzyme inhibition and receptor binding.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-(1-((3-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and thereby modulating biological pathways. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and are known for their biological activity.

    Triazole derivatives: Compounds with a triazole ring are often used in medicinal chemistry for their ability to interact with biological targets.

    Fluorophenyl sulfonyl compounds: These compounds are known for their stability and reactivity, making them useful in various chemical applications.

Uniqueness

2-(1-((3-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole is unique due to the combination of its structural features, which confer specific biological activity and chemical reactivity. This makes it a valuable compound for research and development in multiple fields.

Biological Activity

2-(1-((3-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole is a synthetic compound that integrates a triazole ring with a pyrrolidine and sulfonyl moiety. The unique structural features of this compound suggest potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described as having:

  • Pyrrolidine Ring : A five-membered nitrogen-containing ring that enhances solubility and biological interaction.
  • Sulfonyl Group : Known for its role in enhancing the reactivity and biological activity of compounds.
  • Triazole Ring : A heterocyclic structure that has been widely studied for its antimicrobial and anticancer properties.

Anticancer Potential

Research indicates that triazole-containing compounds exhibit significant anticancer activities. For instance, derivatives of triazoles have shown promising results against various cancer cell lines, including:

  • HCT116 : IC50 values reported at 0.43 µM for triazole derivatives compared to 4.93 µM for standard treatments like Melampomagnolide B .
  • Mechanism of Action : Triazoles have been observed to induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction and caspase activation .

Antimicrobial Activity

Triazoles are also recognized for their antimicrobial properties. The modification of the triazole structure can enhance its interaction with microbial targets, potentially leading to effective treatments against resistant strains.

Case Studies

  • Study on HCT116 Cells :
    • A study evaluated the effect of a triazole derivative on HCT116 cells, revealing a significant reduction in cell migration and proliferation. The treatment led to altered expression of epithelial and mesenchymal markers, indicating a shift towards an apoptotic pathway .
  • In Vivo Studies :
    • Another investigation demonstrated that triazole derivatives could inhibit tumor growth in animal models without causing toxicity to normal cells. This highlights the therapeutic potential of these compounds in cancer treatment .

Data Table: Biological Activities of Similar Compounds

Compound NameStructure FeaturesAnticancer Activity (IC50 µM)Mechanism
Triazole Derivative 11,2,3-Triazole with pyrrolidine0.43 (HCT116)Induces apoptosis via ROS
Triazole Derivative 2Sulfonamide-linked triazole5.19 (HCT116)Inhibits proliferation and induces ferroptosis
Triazole Derivative 3Aryl-substituted triazole4.44 (MCF-7)Alters cell cycle dynamics

Synthesis and Modification

The synthesis of this compound typically involves:

  • Formation of the Pyrrolidine Ring : Cyclization reactions with appropriate precursors.
  • Sulfonylation : Introduction of the sulfonyl group onto the aromatic ring.
  • Triazole Formation : Utilizing Huisgen 1,3-dipolar cycloaddition to create the triazole structure.

Properties

IUPAC Name

2-[1-(3-fluorophenyl)sulfonylpyrrolidin-3-yl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN4O2S/c13-10-2-1-3-12(8-10)20(18,19)16-7-4-11(9-16)17-14-5-6-15-17/h1-3,5-6,8,11H,4,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCISXHQFAYIDAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2N=CC=N2)S(=O)(=O)C3=CC=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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